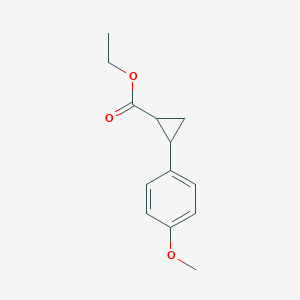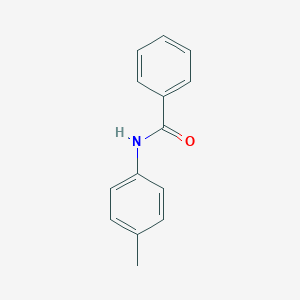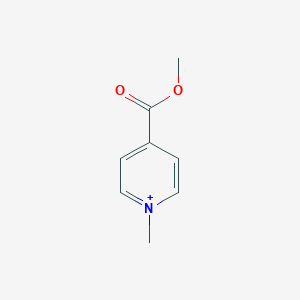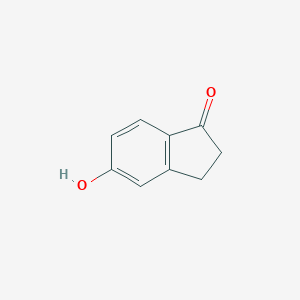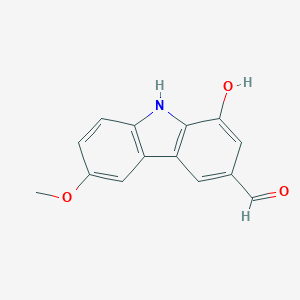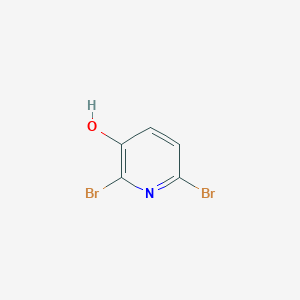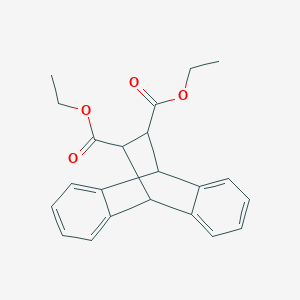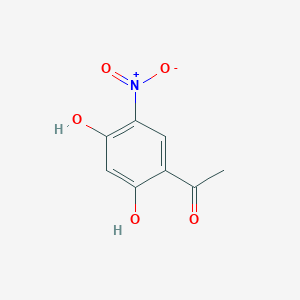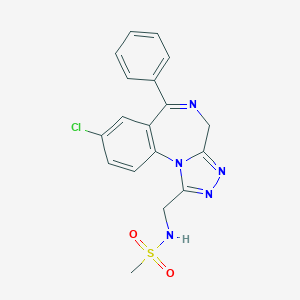
Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- is not fully understood. However, it is believed to act on the GABA-A receptor, which is involved in the regulation of anxiety and stress. It may also modulate the activity of certain enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. It has also been shown to induce apoptosis (cell death) in cancer cells, making it a potential anti-cancer agent. Additionally, it has been found to have anxiolytic effects, reducing anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-anxiety properties, making it a valuable compound for studying these diseases. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain experiments.
Orientations Futures
There are several future directions for research on Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)-. One potential direction is to further investigate its mechanism of action, which may help to identify additional therapeutic applications. Another direction is to study its potential use in combination with other drugs, which may enhance its therapeutic effects. Additionally, more research is needed to determine its safety and efficacy in humans, which may ultimately lead to its use as a therapeutic agent.
Méthodes De Synthèse
Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- can be synthesized using a variety of methods. One such method involves the reaction of 8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine-1-carbaldehyde with N-methylmethanesulfonamide in the presence of a base. The resulting product is Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)-.
Applications De Recherche Scientifique
Methanesulfonamide, N-((8-chloro-6-phenyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- has shown promise in scientific research as a potential therapeutic agent for various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-anxiety properties. Additionally, it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
117267-39-7 |
|---|---|
Formule moléculaire |
C18H16ClN5O2S |
Poids moléculaire |
401.9 g/mol |
Nom IUPAC |
N-[(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methyl]methanesulfonamide |
InChI |
InChI=1S/C18H16ClN5O2S/c1-27(25,26)21-11-17-23-22-16-10-20-18(12-5-3-2-4-6-12)14-9-13(19)7-8-15(14)24(16)17/h2-9,21H,10-11H2,1H3 |
Clé InChI |
KSNNDEIZYKVHAK-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 |
SMILES canonique |
CS(=O)(=O)NCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 |
Autres numéros CAS |
117267-39-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




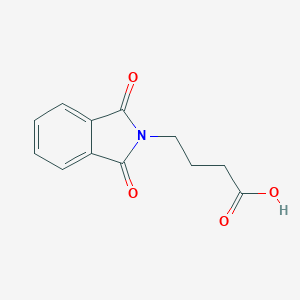
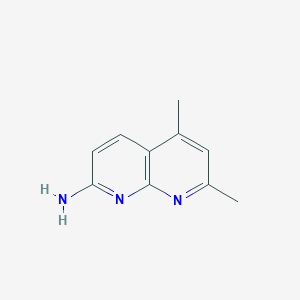

![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B188529.png)
